molecular formula C10H13N3O4 B1430305 N-p-Tolyl-guanidine oxalate CAS No. 1187927-45-2

N-p-Tolyl-guanidine oxalate

Cat. No. B1430305
CAS RN: 1187927-45-2
M. Wt: 239.23 g/mol
InChI Key: OQTFVIPZBMEVNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-p-Tolyl-guanidine oxalate is a chemical compound with the formula C10H13N3O4 . It is used for research purposes .


Molecular Structure Analysis

The linear formula of N-p-Tolyl-guanidine oxalate is C10H13N3O4 . The molecular weight is 239.23 .


Physical And Chemical Properties Analysis

The boiling point of N-p-Tolyl-guanidine oxalate is not specified . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Pharmaceutical Development

“N-p-Tolyl-guanidine oxalate” is used in pharmaceutical development. The guanidine scaffold is present in an impressive number of naturally occurring compounds with a broad range of biological activities . For instance, guanidine is present in streptomycin and was recently developed for the treatment of influenza neuraminidase inhibitors-zanamivir, peramivir . Other examples of medically used guanidine derivatives include the histamine receptor antagonists cimetidine and famotidine, which are frequently used in the treatment of heartburn and peptic ulcers .

Quantum Chemical Calculations

To obtain better insight into the structure of the guanidine derivative in polar solvent (DMSO), quantum chemical calculations using density functional (B3LYP/6.31G*) for two possible tautomers of the title guanidine derivative have been performed .

Reference Standards for Accurate Results

“N-p-Tolyl-guanidine oxalate” is used as a reference standard for accurate results in pharmaceutical testing .

Safety and Hazards

N-p-Tolyl-guanidine oxalate should be handled with care. Precautionary measures include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only in well-ventilated areas . It may cause an allergic skin reaction and is harmful to aquatic life with long-lasting effects .

Relevant Papers One relevant paper discusses the synthesis of a guanidine derivative and its use as a copper corrosion inhibitor . Another paper describes a one-pot synthesis of diverse N,N′-disubstituted guanidines . A third paper reports the synthesis of a guanidine derivative .

properties

IUPAC Name

2-(4-methylphenyl)guanidine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3.C2H2O4/c1-6-2-4-7(5-3-6)11-8(9)10;3-1(4)2(5)6/h2-5H,1H3,(H4,9,10,11);(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQTFVIPZBMEVNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=C(N)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-p-Tolyl-guanidine oxalate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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